

Quantum Chemical Calculations for 7-Bromo-4-Hydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromoquinolin-4-ol

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This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 7-bromo-4-hydroxyquinoline. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies, predicted molecular properties, and the experimental protocols necessary for validation.

Introduction

7-Bromo-4-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.^[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position is expected to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which in turn can influence its biological efficacy.^[1]

Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic and structural properties of molecules like 7-bromo-4-hydroxyquinoline, providing insights that can guide drug design and development efforts. This guide focuses on the application of Density Functional Theory (DFT), a robust method for predicting molecular properties.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using Gaussian 09 or a similar quantum chemistry software package. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p) basis set is a commonly employed and reliable method for molecules of this nature.[2][3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of 7-bromo-4-hydroxyquinoline to find the most stable conformation, corresponding to the minimum on the potential energy surface. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an appropriate factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to account for anharmonicity and other systematic errors.[2][3] This analysis aids in the interpretation of experimental spectra.

Electronic Properties

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] Additionally, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis).

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for 7-bromo-4-hydroxyquinoline based on DFT calculations.

Table 1: Predicted Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.37	C1-C2-C3	120.5
C2-C3	1.41	C2-C3-C4	120.1
C3-C4	1.38	C3-C4-N5	118.9
C4-N5	1.33	C4-N5-C10	117.8
N5-C10	1.38	N5-C10-C9	122.3
C9-C8	1.40	C10-C9-C8	119.5
C8-C7	1.38	C9-C8-C7	120.2
C7-Br	1.90	C8-C7-C6	119.8
C7-C6	1.41	C8-C7-Br	119.9
C6-C1	1.40	C6-C7-Br	120.3
C4-O11	1.36	C3-C4-O11	124.5
O11-H12	0.97	C4-O11-H12	109.2

Note: These values are hypothetical and representative of typical quinoline structures. Actual values would be obtained from the output of the geometry optimization calculation.

Table 2: Predicted Vibrational Frequencies

Mode	Experimental (cm ⁻¹)	Calculated (cm ⁻¹)	Assignment
$\nu(\text{O-H})$	~3400	~3550	O-H stretching
$\nu(\text{C-H})$ aromatic	~3100-3000	~3150-3050	C-H stretching
$\nu(\text{C=C})$ aromatic	~1620-1580	~1630-1590	C=C stretching
$\nu(\text{C-N})$	~1350	~1360	C-N stretching
$\delta(\text{O-H})$	~1200	~1210	O-H in-plane bending
$\nu(\text{C-Br})$	~650	~655	C-Br stretching

Note: Experimental values are typical ranges for similar functional groups. Calculated values are hypothetical and would be obtained from frequency calculations.

Table 3: Predicted Electronic Properties

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.8 eV
HOMO-LUMO Gap	4.7 eV
First Excitation Energy (TD-DFT)	4.2 eV
Corresponding Wavelength	295 nm

Note: These values are estimations based on similar quinoline derivatives and would be determined from the output of the DFT calculations.

Experimental Protocols

To validate the theoretical predictions, the following experimental procedures are recommended.

Synthesis of 7-Bromo-4-hydroxyquinoline

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[6] This involves the condensation of an appropriately substituted aniline with a β -ketoester, followed by thermal cyclization. For 7-bromo-4-hydroxyquinoline, this would involve the reaction of 3-bromoaniline with an appropriate β -ketoester.

Spectroscopic Analysis

- FT-IR Spectroscopy: The FT-IR spectrum should be recorded in the range of 4000-400 cm^{-1} using a KBr pellet technique on a PerkinElmer FT-IR spectrophotometer or similar instrument.[7]
- FT-Raman Spectroscopy: The FT-Raman spectrum should be recorded in the range of 4000-100 cm^{-1} using a Bruker RFS 27 spectrometer with a Nd:YAG laser at an excitation

wavelength of 1064 nm.[7][8]

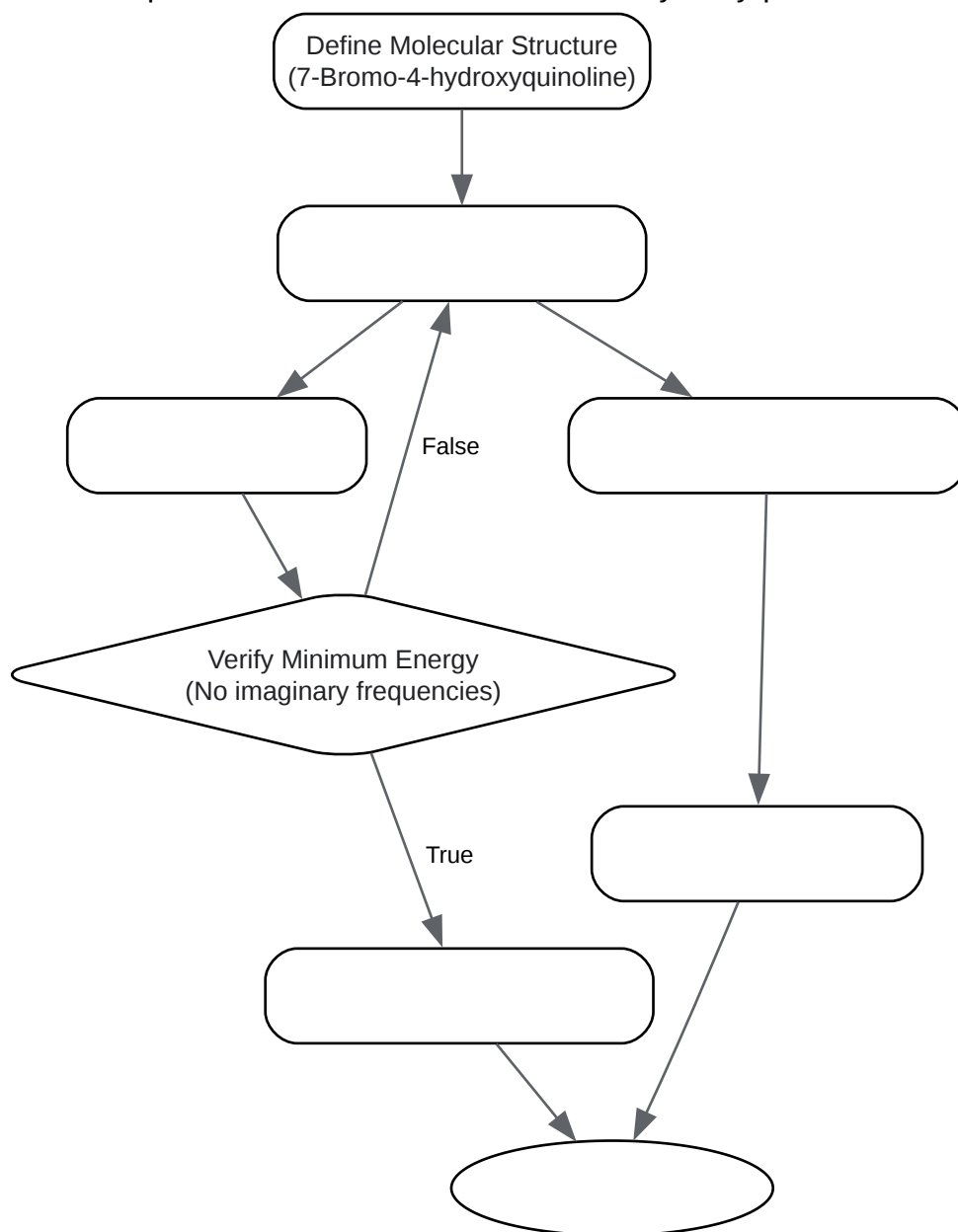
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., DMSO or ethanol) in the 200-800 nm range using a UV-Vis spectrophotometer.
[7][9]

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations.

Computational Workflow for 7-Bromo-4-Hydroxyquinoline



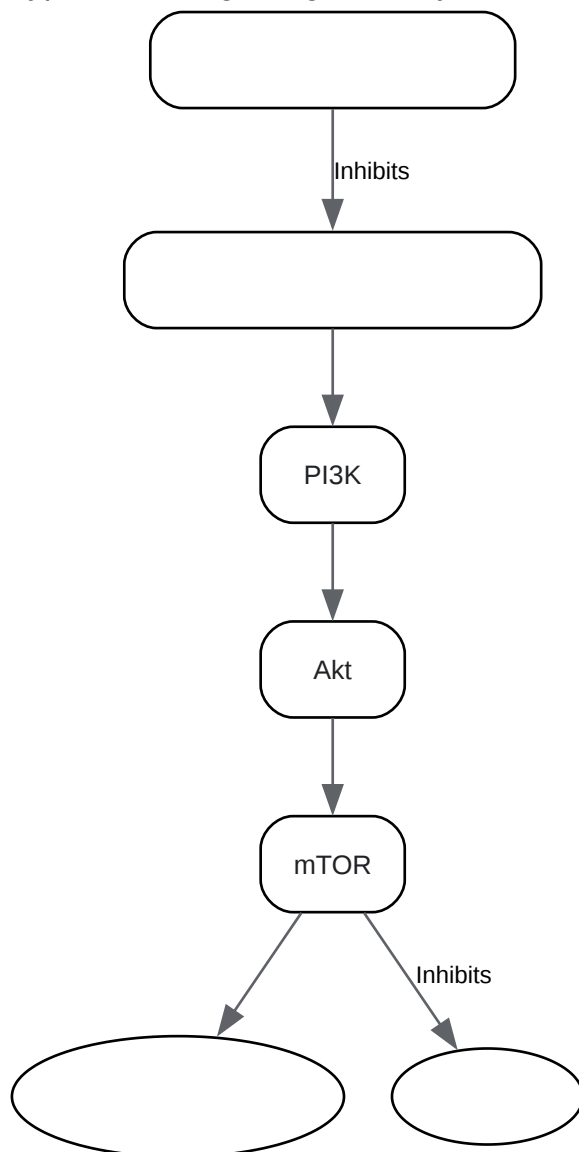
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Caption: Workflow for quantum chemical calculations.

Hypothetical Signaling Pathway

Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms.[1] The diagram below illustrates a hypothetical signaling pathway that could be inhibited by 7-bromo-4-hydroxyquinoline, based on the known activities of similar compounds.

Hypothetical Signaling Pathway Inhibition

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